![molecular formula C9H8Br2O2 B1398170 Methyl 2-bromo-5-(bromomethyl)benzoate CAS No. 90721-58-7](/img/structure/B1398170.png)
Methyl 2-bromo-5-(bromomethyl)benzoate
Overview
Description
“Methyl 2-bromo-5-(bromomethyl)benzoate” is a chemical compound with the molecular formula C9H8Br2O2 . It is used in various chemical reactions and has potential applications in different fields .
Molecular Structure Analysis
The molecular structure of “Methyl 2-bromo-5-(bromomethyl)benzoate” consists of 9 carbon atoms, 8 hydrogen atoms, 2 bromine atoms, and 2 oxygen atoms . The average mass of the molecule is 307.967 Da .Physical And Chemical Properties Analysis
“Methyl 2-bromo-5-(bromomethyl)benzoate” has a molecular weight of 307.97 . It has a boiling point of 341.3±32.0 °C and a density of 1.780±0.06 g/cm3 . It is slightly soluble in water .Scientific Research Applications
1. Crystal Structure Analysis
The crystal structures of bromo–hydroxy–benzoic acid derivatives, including compounds similar to methyl 2-bromo-5-(bromomethyl)benzoate, have been studied for their two-dimensional architectures formed by hydrogen bonds and Br⋯O interactions. This research provides valuable insights into the molecular arrangement and interaction of such compounds (Suchetan et al., 2016).
2. Reactions with Benzaldehyde and Salicylaldehyde
Methyl 2-bromomethylprop-2-enoate, a compound closely related to methyl 2-bromo-5-(bromomethyl)benzoate, has shown reactivity with benzaldehyde and salicylaldehyde in the presence of Sn and Zn complexes. This study highlights its potential in forming α-methylene-γ-lactones (Drewes et al., 1995).
3. Application in Sugar Synthesis
The compound has been used in the synthesis of d-forosamine, a sugar derivative, through a series of reactions including palladium-catalyzed allylic amination (Baer & Hanna, 1981).
4. Synthesis Methodology
Research has been conducted on the synthesis of methyl 4-(bromomethyl)benzoate, a similar compound, detailing the reaction conditions and yields. This provides a foundational understanding of synthesizing related bromomethyl benzoates (Yun-mei, 2012).
5. Photostimulated Reactions
Studies on the photostimulated reactions of aryl and alkyl chlorides and bromides, including compounds similar to methyl 2-bromo-5-(bromomethyl)benzoate, have shown potential in the field of organic chemistry for producing reduced products and cyclized compounds (Vaillard et al., 2004).
6. Intermediate in Total Synthesis
Methyl 4-(5-formyl-2-methoxyphenoxy)benzoate, related to methyl 2-bromo-5-(bromomethyl)benzoate, has been synthesized as an important intermediate in the total synthesis of bisbibenzyls, which are natural products with diverse biological activities (Hong-xiang, 2012).
7. Cyclization Reactions
Methyl 2-bromo-5-(bromomethyl)benzoate and related compounds have been used in cyclization reactions to synthesize isocoumarins and α-pyrones, showcasing their utility in organic synthesis (Liang et al., 2007).
8. Inhibitors of Human Mast Cell Tryptase
Similar bromomethyl benzoate compounds have been studied as potent inhibitors of human mast cell tryptase, indicating potential applications in medical research and therapeutics (Combrink et al., 1998).
Safety and Hazards
properties
IUPAC Name |
methyl 2-bromo-5-(bromomethyl)benzoate | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)7-4-6(5-10)2-3-8(7)11/h2-4H,5H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LRHPDLMVLCHAEP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CC(=C1)CBr)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60733483 | |
Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
307.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 2-bromo-5-(bromomethyl)benzoate | |
CAS RN |
90721-58-7 | |
Record name | Methyl 2-bromo-5-(bromomethyl)benzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60733483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.